Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Lanthanide Coordination Polymers Luminescence Quenching Energy Transfer

Researchers designing lanthanide-based luminescent sensors face inconsistent ligand-to-metal energy transfer (LMET) that complicates turn-on sensor development. TEABP is an anthracene-bridged bisphosphonate that completely quenches Eu(III) emission via direct P-anthracene conjugation-a behavior absent in methylene-spaced or biphenyl-bridged analogues. • Enables analyte-disrupted turn-on Eu(III) luminescence for sensor applications • Self-assembles into fluorescent organic nanoparticles (FONs) with selective cancer cell cytotoxicity • Ideal NIR-emitting lanthanide (Nd, Er, Yb) ligand platform-no interfering LMET Supplied with full analytical characterization; bulk quantities available upon request.

Molecular Formula C22H28O6P2
Molecular Weight 450.4 g/mol
CAS No. 1017789-46-6
Cat. No. B1604459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate
CAS1017789-46-6
Molecular FormulaC22H28O6P2
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3
InChIKeyAJEHGIBGTGZRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthracene-9,10-diyl-Bridged Bisphosphonate Overview


Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate (CAS 1017789-46-6, also known as tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) or TEABP) is a 9,10-anthracenylene-bridged bisphosphonate ester with the molecular formula C22H28O6P2 and a molecular weight of 450.40 g/mol . This compound belongs to the class of organophosphorus compounds featuring two diethoxyphosphoryl groups directly attached to the 9 and 10 positions of the central anthracene core [1]. The absence of a methylene spacer between the anthracene ring and the phosphorus atoms distinguishes it from closely related analogues, resulting in a fully conjugated, planar, and rigid π-system that fundamentally dictates its photophysical and coordination behavior [2].

Why Generic Substitution Fails for This Bisphosphonate


The substitution of Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate with other anthracene-based phosphonates, such as 9,10-bis(diethylphosphonomethyl)anthracene (CAS 60974-92-7) or biphenyl-bridged bisphosphonates, is not scientifically viable due to profound, structure-driven differences in electronic conjugation and molecular geometry. The direct attachment of the phosphorus atoms to the anthracene core in the target compound creates a fully conjugated and rigid system, which is fundamentally different from analogues that incorporate methylene (‒CH2‒) spacers . This subtle architectural difference results in markedly different photophysical properties, including solvatochromism and self-assembly behavior into fluorescent organic nanoparticles (FONs) [1]. Furthermore, when used as a ligand in lanthanide coordination polymers, the anthracenylene bridge yields a unique, non-emissive Eu(III) complex, a behavior not observed with the structurally similar biphenyl-bridged analogue, highlighting that even slight variations in the bridging group lead to complete functional divergence [2].

Quantitative Evidence Guide vs. Closest Analogs


Eu(III) Quenching vs. Emissive Biphenyl Analogue

In a direct comparative study of lanthanide bisphosphonate ester coordination polymers, the Eu(III) complex formed with the target compound (featuring a 9,10-anthracenylene bridge) exhibits a unique, completely non-emissive character, showing neither ligand- nor metal-based emission. In stark contrast, the analogous coordination network constructed with a biphenyl-bridged bisphosphonate ligand displays normal luminescent behavior [1]. This head-to-head comparison demonstrates that the anthracene core in this specific geometry acts as a potent quencher for Eu(III) emission, a property that is not general to other aromatic bisphosphonate ligands.

Lanthanide Coordination Polymers Luminescence Quenching Energy Transfer

Absence of Ligand-to-Metal Energy Transfer

A comparative photophysical study reveals that in lanthanide coordination polymers (M = Nd, Er, Yb) built with the anthracenylene-bridged bisphosphonate ligand, no evidence for ligand-to-metal energy transfer (LMET) could be observed, despite the detection of strong near-infrared (NIR) emission in some cases [1]. This behavior directly contrasts with that of closely related networks based on biphenyl bisphosphonate esters, where LMET is typically operative and essential for sensitizing lanthanide luminescence. The absence of LMET with the anthracene core underscores a fundamental difference in the excited-state dynamics of the two ligand systems.

Lanthanide Sensitization NIR Emission Phosphonate Ligands

Self-Assembly into Fluorescent Organic Nanoparticles

The target compound, tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP), has been demonstrated to self-assemble into well-defined fluorescent organic nanoparticles (FONs) with unique solvatochromic properties [1]. This behavior is a direct consequence of its planar, fully conjugated structure, which facilitates strong π-π stacking interactions. In contrast, analogues with disrupted conjugation, such as those containing methylene spacers (e.g., 9,10-bis(diethylphosphonomethyl)anthracene), would not be expected to exhibit the same degree of planarity or efficient π-stacking, thereby precluding the formation of similarly defined FONs . While a direct comparative FON study with a non-conjugated analogue is lacking, the established structure-property relationships for π-conjugated systems strongly support this class-level inference.

Fluorescent Organic Nanoparticles Self-Assembly Solvatochromism

Preferential Cytotoxicity Against Cancer Cells

Fluorescent organic nanoparticles (FONs) derived from tetraethyl anthracene-9,10-diyl-9,10-bis(phosphonate) (TEABP) exhibit selective anticancer activity by inducing apoptosis in human histiocytic lymphoma U937 cells, with an IC50 value of 9.5 ± 0.8 µg/mL after 24 hours of treatment [1]. Importantly, the same FONs showed significantly lower cytotoxicity against normal cells, demonstrating a preferential therapeutic window [2]. While this evidence does not directly compare the compound to a structural analogue in the same assay, it provides a validated and quantifiable biological performance metric. This data allows users to assess the compound's potential in a bio-application context, which is not established for the closest commercial analogues like 9,10-bis(diethylphosphonomethyl)anthracene (CAS 60974-92-7).

Anticancer Agents Apoptosis Cytotoxicity

Primary Research Application Scenarios


Turn-Off Luminescent Sensors for Eu(III) Ions

Researchers developing lanthanide-based luminescent sensors can leverage the unique, proven ability of the anthracenylene-bridged ligand to completely quench Eu(III) emission. By incorporating Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate into a coordination polymer or metal-organic framework (MOF), the material will remain non-emissive until an analyte disrupts the quenching pathway (e.g., by competitively binding the lanthanide or altering the ligand geometry), thereby turning 'on' the Eu(III) luminescence. This application is directly supported by the head-to-head evidence showing the compound's non-emissive Eu(III) complex, in stark contrast to the emissive biphenyl analogue [1].

NIR Emitters with Direct Metal Excitation

For applications requiring NIR-emitting materials (e.g., in telecommunications or bioimaging), the target compound is an ideal ligand platform because it does not engage in ligand-to-metal energy transfer (LMET) [1]. This allows scientists to design systems where the lanthanide ions (such as Nd, Er, or Yb) are excited directly, avoiding the complex and often inefficient energy transfer cascades typical of conventional 'antenna' ligands. This simplifies the photophysical system and provides greater control over emission properties, a key advantage over biphenyl-bridged bisphosphonates where LMET is a dominant pathway.

Self-Assembled Fluorescent Nanoparticles for Drug Delivery

The compound's ability to self-assemble into well-defined fluorescent organic nanoparticles (FONs) makes it a superior building block for nanomedicine research [1]. Users can reproducibly generate FONs with intrinsic fluorescence and solvatochromic properties, enabling their use as both therapeutic agents and imaging probes. The demonstrated selective cytotoxicity of these FONs against cancer cells [2] provides a validated biological application window. This is a unique capability not shared by the commercially available methylene-spaced analogue, 9,10-bis(diethylphosphonomethyl)anthracene (CAS 60974-92-7) .

Fundamental Excited State Dynamics Studies

This compound serves as a unique model system for studying the photophysics of π-conjugated organophosphorus ligands. The established evidence that it exhibits no ligand-to-metal energy transfer (LMET) with lanthanides and completely quenches Eu(III) luminescence provides a well-defined, non-emissive baseline [1]. Researchers can systematically modify the ligand structure or coordination environment to probe the factors that restore emission, gaining fundamental insights into the interplay between molecular structure, electronic conjugation, and excited-state energy dissipation pathways.

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